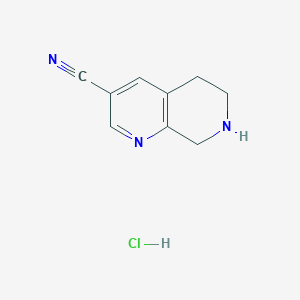

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C9H10ClN3 |

|---|---|

Molekulargewicht |

195.65 g/mol |

IUPAC-Name |

5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile;hydrochloride |

InChI |

InChI=1S/C9H9N3.ClH/c10-4-7-3-8-1-2-11-6-9(8)12-5-7;/h3,5,11H,1-2,6H2;1H |

InChI-Schlüssel |

GZKKQUCJEINQSU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC2=C1C=C(C=N2)C#N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of 6-Nitro-1,8-Naphthyridine Precursors

The synthesis begins with the preparation of nitro-substituted naphthyridine intermediates. A compound of formula (3), such as ethyl 1-ethyl-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylate, is synthesized through condensation reactions. For example, 2-chloro-5-nitronicotinic acid is activated using thionyl chloride to form an acid chloride, which subsequently reacts with ethyl-3-(N,N-dimethylamino)acrylate in acetonitrile under triethylamine catalysis. The reaction is monitored via HPLC to ensure the methyl ester byproduct remains below 5.0%.

Reduction of Nitro Groups

The 6-nitro group in the intermediate is reduced to an amine using Fe/HCl or sodium dithionite. In one protocol, Fe powder and aqueous HCl are stirred at 50–60°C for 2–4 hours, achieving quantitative conversion. Alternatively, sodium dithionite in an aqueous medium reduces the nitro group at ambient temperatures, offering a milder alternative. Hydrogenation with palladium on carbon (10% Pd/C) under 2.0 kg/cm² H₂ pressure at 25–30°C for 60–72 hours is also effective, yielding 6-amino derivatives with high purity.

Cyclization and Hydrolysis

The 6-amino intermediate undergoes cyclization with indan-2-one in dichloroethane under acidic conditions (acetic acid) at 0–5°C. Subsequent hydrolysis of the ethyl ester group is achieved using aqueous NaOH/ethanol at 50–55°C, followed by neutralization with citric acid to precipitate the free acid. This acid is then converted to the target nitrile via dehydration or directly used in downstream reactions.

Catalytic Asymmetric Synthesis for Chiral Intermediates

Heck Reaction and Cyclization

A chiral variant of the tetrahydronaphthyridine core is synthesized using a palladium-catalyzed Heck reaction. For instance, 2-chloropyridine reacts with ethylene gas to form a vinylpyridine intermediate, which undergoes one-pot cyclization and amination under NH₃ pressure. This method avoids chromatographic purification, making it scalable for industrial applications.

Enantioselective Transfer Hydrogenation

Dihydronaphthyridine intermediates are subjected to asymmetric transfer hydrogenation using a chiral ruthenium catalyst. This step introduces stereochemical control, achieving enantiomeric excess (ee) values >99.9%. The reaction conditions (60°C, 6 hours) ensure complete conversion while preserving the nitrile functionality.

Alternative Routes via Pyridine Substrates

Functional Group Interconversion

Conversion of ester groups to nitriles is achieved via nucleophilic substitution. The free acid intermediate (formula 6) is treated with an acid-activating agent (e.g., thionyl chloride) and reacted with a cyanide source (e.g., KCN or trimethylsilyl cyanide). This step is critical for introducing the carbonitrile group at position 3 of the naphthyridine ring.

Purification and Isolation Techniques

Recrystallization and Filtration

Crude products are purified via recrystallization from ethanol/water mixtures or diethyl ether washes. For instance, the hydrochloride salt is isolated by adjusting the pH of the reaction mixture to 0–5°C, followed by filtration and vacuum drying at 50–55°C until the water content is <2.0%.

Column Chromatography

While patented methods avoid chromatography for scalability, academic routes often employ silica gel chromatography to isolate intermediates. Solvent systems like ethyl acetate/hexanes (1:3) separate nitro and amino derivatives effectively.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen

5,6,7,8-Tetrahydro-1,7-Naphthyridin-3-carbonitrilhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu Naphthyridin-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen führen typischerweise zu Tetrahydroderivaten.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich und führen zu verschiedenen substituierten Naphthyridinverbindungen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Palladium auf Aktivkohle und Ethanol werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Basen werden für Substitutionsreaktionen verwendet.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene substituierte und funktionalisierte Naphthyridin-Derivate, die in der medizinischen Chemie wichtige Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Research:

- Compounds similar to 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives have been investigated for their anticancer properties. Studies indicate that modifications to the naphthyridine structure can enhance cytotoxic activity against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

-

Neuropharmacology:

- The compound has been explored as a potential modulator of neurotransmitter systems. Research on tetrahydro naphthyridine scaffolds has led to the development of negative allosteric modulators for metabotropic glutamate receptors (mGluR). Such compounds have been identified for their role in treating neurological disorders like anxiety and depression by enhancing synaptic transmission while minimizing side effects associated with direct agonists .

-

Antimicrobial Activity:

- Several studies have evaluated the antimicrobial properties of naphthyridine derivatives. The presence of the carbonitrile group is believed to contribute to enhanced antibacterial and antifungal activities. Research indicates that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of tetrahydro naphthyridine derivatives exhibited significant cytotoxic effects against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The lead compound showed an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Neuropharmacological Effects

In another investigation focusing on mGluR modulation, researchers synthesized a library of tetrahydro naphthyridine derivatives and assessed their binding affinities using radiolabeled assays. One compound displayed a Ki value of 50 nM for mGluR2, suggesting its potential as a therapeutic agent for anxiety disorders .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | IC50 = 15 µM against MCF-7 cells |

| Neuropharmacology | Modulates metabotropic glutamate receptors | Ki = 50 nM for mGluR2 |

| Antimicrobial | Disrupts microbial cell membranes or inhibits metabolic pathways | Enhanced activity against various pathogens |

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Variations in Tetrahydro-Naphthyridine Derivatives

The naphthyridine scaffold exhibits positional isomerism (e.g., 1,6-, 1,7-, and 1,8-naphthyridines) and functional group diversity, which significantly influence physicochemical and biological properties. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences Among Tetrahydro-Naphthyridine Derivatives

Impact of Substituents on Reactivity and Bioactivity

- Cyano Group (-CN): The target compound’s cyano group enhances electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with nitro (-NO₂) derivatives, which require reduction for further functionalization .

- Amino vs. Hydroxyl Groups: The -NH₂ substituent in 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine hydrochloride enables hydrogen bonding with biological targets, while the -OH group in the 1,8-naphthyridin-3-ol derivative may improve solubility .

- Positional Isomerism : 1,7-Naphthyridines exhibit distinct electronic profiles compared to 1,6- or 1,8-isomers due to differences in ring strain and hydrogenation patterns, affecting their binding affinities .

Biologische Aktivität

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fused ring structure that contributes to its chemical reactivity and biological properties. The presence of a carbonitrile group enhances its potential as a pharmacophore in drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For example:

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes that are crucial for the proliferation of certain pathogens.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity and Therapeutic Applications

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a library synthesis approach revealed lead compounds with antituberculosis activity derived from naphthyridine scaffolds .

- Anticancer Potential : Preliminary studies suggest that the compound may possess cytotoxic effects against cancer cell lines. Its mechanism involves inducing apoptosis through modulation of cellular signaling pathways.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in preclinical models. This activity may be linked to the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : There is emerging evidence that it may offer neuroprotection in models of neurodegenerative diseases by modulating oxidative stress and inflammation .

Case Study 1: Antituberculosis Activity

In a study involving the synthesis of a library of naphthyridine derivatives, three lead compounds were identified with promising antituberculosis activity. These compounds were synthesized through cobalt-catalyzed cyclizations and exhibited significant inhibition against Mycobacterium tuberculosis .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations in synthesizing 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride?

Methodological Answer:

- Regioselectivity : Use cyclization reactions (e.g., Pictet-Spengler) with tetrahydroisoquinoline precursors to ensure proper ring formation.

- Nitrogen protection : Protect the naphthyridine nitrogen during cyanide introduction to avoid side reactions.

- Hydrochloride salt formation : Precipitate the freebase compound in anhydrous HCl/ether to ensure stoichiometric salt formation.

- Purification : Recrystallize using ethanol/water mixtures to achieve >97% purity, analogous to protocols for dichloro-naphthyridine derivatives .

Q. How to characterize the compound’s stability under varying pH conditions?

Methodological Answer:

- Accelerated stability testing : Incubate the compound in buffers (pH 1–10) at 40°C for 24–72 hours.

- Analytical monitoring : Use HPLC (C18 column, 254 nm) to track degradation products.

- Hydrolysis risk : The nitrile group may hydrolyze to carboxylic acid under strongly acidic/basic conditions, requiring pH-neutral storage (inert atmosphere, room temperature) as noted for related hydrochlorides .

Advanced Research Questions

Q. How to resolve contradictions in receptor-binding data for naphthyridine derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) : Compare binding affinities of fluorinated (e.g., 6-fluoro-4-hydroxy derivatives ) and non-fluorinated analogs to identify steric/electronic effects.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target receptors like olfactory receptors (OLES), as studied in tetrahydro-naphthalene derivatives .

- Experimental controls : Validate assays using reference antagonists (e.g., carboxamide hydrochlorides ) to confirm specificity.

Q. What strategies optimize regioselective functionalization of the naphthyridine core?

Methodological Answer:

- Directed metalation : Use LDA (lithium diisopropylamide) at low temperatures (−78°C) to selectively deprotonate the 3-position for cyanide substitution.

- Cross-coupling : Apply Suzuki-Miyaura reactions to introduce aryl groups at the 8-position, leveraging halogenated intermediates (e.g., 4,6-dichloro derivatives ).

- Spectroscopic validation : Confirm regiochemistry via - HMBC NMR to detect long-range coupling between nitrile and adjacent protons.

Q. How to design a stability-indicating assay for forced degradation studies?

Methodological Answer:

- Stress conditions : Expose the compound to heat (60°C), UV light (254 nm), and oxidative agents (HO) to simulate accelerated degradation.

- Chromatographic separation : Use UPLC-MS with a gradient elution (0.1% formic acid in acetonitrile/water) to resolve degradation products.

- Quantification : Apply mass balance principles to ensure degradation products account for ≥90% of initial mass, as validated for carbazole carboxamides .

Data Contradiction Analysis

Q. Conflicting reports on nitrile group reactivity: How to validate mechanistic pathways?

Methodological Answer:

- Isotopic labeling : Synthesize -labeled nitrile derivatives to trace hydrolysis pathways via NMR.

- Kinetic studies : Measure reaction rates under controlled pH/temperature to distinguish between nucleophilic vs. radical-mediated mechanisms.

- Comparative analysis : Benchmark against fluorinated analogs (e.g., 6-fluoro-4-hydroxy derivatives ) where electron-withdrawing groups stabilize the nitrile against hydrolysis.

Experimental Design for Pharmacological Profiling

Q. How to assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Kinase panel screening : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays.

- Crystallography : Co-crystallize with target kinases (e.g., PDB-deposited structures) to identify binding motifs.

- SAR refinement : Modify the tetrahydro ring (e.g., methyl substitutions) to enhance selectivity, inspired by ethyl carboxylate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.